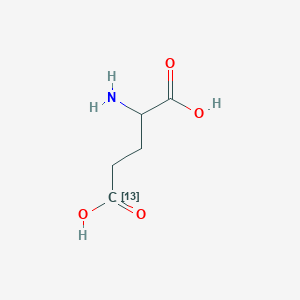
2-amino(513C)pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino(513C)pentanedioic acid is a stable isotope-labeled compound of glutamic acid, where the carbon at the fifth position is replaced with the carbon-13 isotope. This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies of metabolic pathways and molecular interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino(513C)pentanedioic acid typically involves the incorporation of carbon-13 into the glutamic acid molecule. One common method is the chemical synthesis starting from carbon-13 labeled precursors. The reaction conditions often involve controlled environments to ensure the purity and isotopic enrichment of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. The process includes the use of carbon-13 labeled starting materials and advanced purification techniques to achieve high isotopic purity .
Analyse Des Réactions Chimiques
Decarboxylation to γ-aminobutyric acid (GABA)
2-Amino(513C)pentanedioic acid undergoes decarboxylation via glutamate decarboxylase (GAD) to form GABA, a major inhibitory neurotransmitter:
C5H9NO4GADC4H9NO2+CO2
This reaction is pH-dependent and critical in neuronal signaling .
Transamination Reactions
It serves as an amino donor in transamination, producing α-ketoglutarate and other amino acids:
Glu+R-α-keto acid⇌α-ketoglutarate+R-amino acid
This reversible reaction is central to amino acid biosynthesis .
Lactonization
Under acidic conditions, this compound forms lactones via intramolecular esterification. For example, reaction with epoxides yields cyclic β-amino acid derivatives (e.g., lactone 8 ) :
Epoxide+H2O→Lactone+Amine
This reaction proceeds via nucleophilic attack by the carboxyl group, favored in polar solvents like methanol .
Hydrolysis and Condensation
The compound reacts with acylating agents (e.g., Boc anhydride) to form protected derivatives, enabling peptide synthesis .
Applications De Recherche Scientifique
2-amino(513C)pentanedioic acid is widely used in scientific research due to its labeled carbon-13 atom, which allows for detailed tracking and analysis in various studies:
Chemistry: Used in NMR spectroscopy to study molecular structures and interactions.
Biology: Helps in tracing metabolic pathways and understanding enzyme mechanisms.
Medicine: Used in metabolic studies to understand disease mechanisms and drug metabolism.
Industry: Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-amino(513C)pentanedioic acid involves its incorporation into metabolic pathways where it acts similarly to natural glutamic acid. It interacts with various molecular targets, including enzymes and receptors, allowing researchers to study these interactions in detail. The labeled carbon-13 atom provides a unique marker that can be detected using specialized analytical techniques .
Comparaison Avec Des Composés Similaires
Similar Compounds
DL-Glutamic acid-13C5: Contains five carbon-13 atoms, providing more detailed isotopic labeling.
L-Glutamic acid-1-13C: Labeled at the first carbon position.
L-Glutamic acid-3,4-13C2: Labeled at the third and fourth carbon positions
Uniqueness
2-amino(513C)pentanedioic acid is unique due to its specific labeling at the fifth carbon position, making it particularly useful for studies focusing on this part of the molecule. This specificity allows for targeted investigations into metabolic pathways and molecular interactions involving the fifth carbon atom .
Propriétés
Numéro CAS |
95388-01-5 |
|---|---|
Formule moléculaire |
C5H9NO4 |
Poids moléculaire |
148.12 g/mol |
Nom IUPAC |
2-amino(513C)pentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i4+1 |
Clé InChI |
WHUUTDBJXJRKMK-AZXPZELESA-N |
SMILES |
C(CC(=O)O)C(C(=O)O)N |
SMILES isomérique |
C(C[13C](=O)O)C(C(=O)O)N |
SMILES canonique |
C(CC(=O)O)C(C(=O)O)N |
Séquence |
X |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















